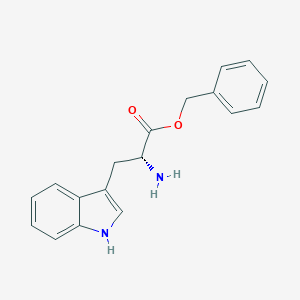

D-Tryptophan benzyl ester

描述

Significance of D-Amino Acid Derivatives in Chemical Biology Research

For a long time, L-amino acids were considered the exclusive building blocks of life, forming the basis of proteins and participating in primary metabolic pathways. thieme-connect.comresearchgate.net However, mounting evidence has revealed that D-amino acids, once thought to be unnatural, are widespread in nature, from microorganisms to humans, and perform critical biological functions distinct from their L-counterparts. thieme-connect.comresearchgate.net This has established D-amino acid derivatives as a vital area of chemical biology research.

In bacteria, D-amino acids are crucial components of peptidoglycan (PG), the polymer that forms the cell wall. acs.org The incorporation of D-amino acids, such as D-Alanine and D-Aspartic acid, into the peptide stems of PG renders the bacterial cell wall resistant to degradation by most standard proteases, which are specific for L-amino acid linkages. thieme-connect.comfrontiersin.org This structural role is a key defense mechanism for bacteria. The essential nature of PG has made its biosynthesis a prime target for antibiotics, and understanding the role of D-amino acids is central to this effort. acs.org To this end, researchers have developed fluorescent D-amino acid derivatives (FDAAs) as molecular probes to visualize bacterial cell wall synthesis in real-time, offering insights into bacterial growth and morphology. acs.org

Beyond the microbial world, D-amino acid derivatives have been identified in eukaryotes, including mammals, where they participate in important physiological processes. frontiersin.org For instance, D-Serine acts as a neurotransmitter that modulates signaling in the cerebral cortex, playing a role in memory and learning. frontiersin.org D-Aspartic acid is found in neuroendocrine and endocrine tissues and is involved in hormone secretion. frontiersin.org The presence and function of these molecules highlight that the biological significance of amino acid stereochemistry is far more complex than previously understood. The unique properties of D-amino acid derivatives, such as enhanced stability of peptides containing them, make them valuable in the development of therapeutic agents. frontiersin.org

Overview of D-Tryptophan Benzyl (B1604629) Ester as a Key Chiral Intermediate

D-Tryptophan benzyl ester is a chiral molecule valued in academic research primarily as a protected form of D-tryptophan, facilitating its use in complex organic syntheses. The benzyl ester group serves as a carboxyl protecting group, which prevents the carboxyl moiety from reacting during chemical transformations, such as peptide coupling. This protection is a fundamental strategy in peptide synthesis. For instance, this compound has been used in the synthesis of dipeptide units like Benzyloxycarbonyl-L-alanyl-D-tryptophan benzyl ester. cdnsciencepub.com

The synthesis of amino acid benzyl esters, including the D-tryptophan derivative, is often achieved through the Fischer-Speier esterification method. nih.gov This involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, and removing the water formed during the reaction. nih.govresearchgate.net However, tryptophan presents challenges for this reaction, and historical methods using hazardous solvents like benzene (B151609) or high-boiling solvents like toluene (B28343) are now avoided. nih.gov Modern research has identified greener solvents, such as the ether Me-THF (2-Methyltetrahydrofuran), which allow for the preparation of enantiomerically pure this compound in good yield. nih.gov

Beyond peptide chemistry, this compound has found applications in other areas of research. As a hydrophobic compound, it has been identified in studies on taste modulation as having a predicted antagonistic binding affinity for T2R4, a human bitter taste receptor. nih.govgoogle.com In materials science, it has been employed as a ligand in the "one-pot" synthesis of gold nanoclusters (AuNCs). researchgate.net Research showed that the properties of the resulting nanoclusters were influenced by the ligand structure, with this compound being one of several tryptophan derivatives investigated for this purpose. researchgate.net

Below is a table summarizing the key properties and research applications of this compound.

| Property/Application | Description |

| Chemical Role | A chiral intermediate and a protected form of D-tryptophan. |

| Primary Use | Employed in peptide synthesis to introduce a D-tryptophan residue. |

| Synthesis Method | Prepared via Fischer-Speier esterification, with modern methods using solvents like Me-THF. nih.gov |

| Taste Receptor Interaction | Predicted to have an antagonistic binding affinity to the human bitter taste receptor T2R4. nih.govgoogle.com |

| Materials Science | Used as a ligand for the synthesis of fluorescent gold nanoclusters. researchgate.net |

Historical Development and Evolution of Tryptophan Ester Research

The study and synthesis of amino acid esters, including tryptophan esters, have a long history intertwined with the development of peptide chemistry. The Fischer-Speier esterification, an acid-catalyzed reaction, has been a foundational method for preparing these compounds for over a century. nih.govresearchgate.net Early procedures for synthesizing amino acid benzyl esters frequently relied on the azeotropic removal of water using solvents that are now recognized as hazardous, such as benzene and carbon tetrachloride. nih.govresearchgate.net

Research from the mid-20th century demonstrates the use of tryptophan benzyl esters as critical intermediates in structural elucidation and synthesis. For example, in the 1960s, various stereoisomers of tryptophan benzyl ester were used to synthesize dipeptides to help determine the configuration of the natural product echinulin. cdnsciencepub.com This highlights the long-standing importance of these chiral building blocks in stereospecific synthesis.

A significant evolution in tryptophan ester research has been the move towards safer and more efficient synthetic methods. The high boiling points of solvents like toluene, while effective for water removal, were found to cause racemization, compromising the chiral purity of the product. nih.gov This led to a concerted effort to find alternative "green" solvents. Studies have shown that cyclohexane (B81311) is effective for many amino acid benzyl esters, but not for "problematic" ones like tryptophan. nih.gov A breakthrough came with the successful use of ethers, particularly Me-THF, which allows for the synthesis of enantiomerically pure tryptophan benzyl esters without the use of hazardous materials or the risk of racemization. nih.gov

The applications of tryptophan esters have also broadened over time. While their role in peptide synthesis remains central, recent research explores their utility in diverse fields. Studies on L-tryptophan methyl ester hydrochloride, for example, investigate its solubility in various solvents to optimize crystallization and separation processes for its use as a pharmaceutical intermediate. acs.org Furthermore, tryptophan ester derivatives have been investigated as potential inhibitors of protein-protein interactions, such as those involving the RAD51 protein, which is crucial for DNA repair. researchgate.net This expansion from a fundamental synthetic tool to a molecule of interest in materials science, sensory science, and drug discovery illustrates the dynamic evolution of research in this area.

The table below presents a timeline of selected research findings concerning tryptophan esters.

| Year/Period | Research Finding/Development | Significance |

| 1960s | Tryptophan benzyl esters were used in the synthesis of stereoisomeric dipeptides to elucidate the structure of natural products like echinulin. cdnsciencepub.com | Demonstrated the early importance of these esters as chiral building blocks in natural product chemistry. |

| 1983 | A publication details a simple method for the esterification of tryptophan and other amino acids. acs.org | Contributed to the foundational methods for preparing these important intermediates. |

| 2014-2018 | Research focuses on replacing hazardous solvents (benzene, carbon tetrachloride) with greener alternatives like cyclohexane and Me-THF for Fischer-Speier esterification. nih.govresearchgate.net | Marked a significant shift towards safer, more sustainable, and efficient synthetic protocols, overcoming issues like racemization for tryptophan. |

| 2019 | This compound is used as a ligand to synthesize gold nanoclusters for the detection of folic acid. researchgate.net | Showcased the expansion of tryptophan ester applications into materials science and analytical chemistry. |

Structure

3D Structure

属性

IUPAC Name |

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426409 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141595-98-4 | |

| Record name | D-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of D Tryptophan Benzyl Ester

Enantioselective Synthesis of D-Tryptophan Benzyl (B1604629) Ester

The synthesis of D-Tryptophan benzyl ester with high enantiomeric purity is a critical step for its application in various fields, including peptide synthesis and pharmaceutical development. This section explores the methodologies developed to achieve this, from classical esterification protocols to modern catalytic approaches, with a strong emphasis on maintaining the stereochemical integrity of the chiral center.

Fischer-Speier Esterification Protocols and Optimization for Enantiomeric Purity

The Fischer-Speier esterification is a classical and straightforward method for the preparation of amino acid esters. This acid-catalyzed reaction involves treating the amino acid with an alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid. mdpi.comorganic-chemistry.org The reaction is driven to completion by the removal of water, often through azeotropic distillation. organic-chemistry.org

Historically, hazardous solvents such as benzene (B151609) and carbon tetrachloride were employed for the azeotropic removal of water in the synthesis of amino acid benzyl esters. nih.govnih.gov However, due to their toxicity, there has been a significant effort to replace them with safer alternatives. While toluene (B28343) might seem like a suitable replacement, its high boiling point can lead to racemization of the chiral center of the amino acid. nih.govnih.gov

Recent research has focused on optimizing the Fischer-Speier protocol to ensure high yields and, crucially, to preserve the enantiomeric purity of the product. A key factor in preventing racemization is the choice of solvent and the reaction temperature. For "problematic" amino acids like tryptophan, the use of greener solvents has been investigated. nih.gov Cyclohexane (B81311) has been successfully used for several amino acid benzyl esters, but it is less efficient for tryptophan. nih.govnih.gov

A significant advancement has been the use of methyl-tetrahydrofuran (Me-THF) as a solvent. In Me-THF, this compound can be obtained in good yield and, importantly, as an enantiomerically pure compound. nih.gov This is a critical development as it provides a safer and more effective method for the synthesis of this important building block. The enantiomeric purity of the resulting ester is typically verified by chiral High-Performance Liquid Chromatography (HPLC) analysis. nih.gov

Table 1: Solvent Effects on Fischer-Speier Esterification of Tryptophan Derivatives

| Solvent | Temperature | Outcome on Enantiomeric Purity | Reference |

| Benzene | Reflux | Historically used, now avoided due to toxicity | nih.govnih.gov |

| Carbon Tetrachloride | Reflux | Historically used, now avoided due to toxicity | nih.govnih.gov |

| Toluene | High (reflux) | Can cause partial or total racemization | nih.govnih.gov |

| Cyclohexane | Reflux | Inefficient for tryptophan | nih.gov |

| Me-THF | Reflux | Good yield and high enantiomeric purity | nih.gov |

Novel Catalytic Asymmetric Methods for Tryptophan Derivatives

Beyond the classical Fischer-Speier esterification, novel catalytic asymmetric methods have been developed for the synthesis of tryptophan derivatives, which can be applied to the synthesis of this compound. These methods often offer higher enantioselectivity and milder reaction conditions.

One approach involves the use of chiral phase-transfer catalysts. For instance, a chiral phase-transfer catalyst containing an electron-deficient trifluorobenzyl moiety has been shown to promote the alkylation of a glycine (B1666218) derivative to produce a precursor for tryptophan derivatives with excellent enantiomeric excess (ee). nih.gov This precursor can then be converted to the desired tryptophan derivative.

Biocatalytic methods also present a powerful alternative for the enantioselective synthesis of D-tryptophan derivatives. acs.org Engineered enzymes, such as aminotransferases, can be used in one-pot processes to synthesize D-tryptophans from indole (B1671886) derivatives with high yields and enantiomeric excess ranging from 91% to over 99%. acs.org These enzymatic approaches are highly specific and operate under mild, environmentally friendly conditions.

Another strategy involves the asymmetric hydrogenation of dehydroamino acid derivatives. While not a direct esterification, this method allows for the stereocontrolled introduction of the chiral center. For example, the synthesis of 6-bromo-D-tryptophan has been achieved through the enantioselective hydrogenation of a dehydroamino acid precursor. chim.it

Strategies for Avoiding Racemization during Synthesis

Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral molecules like this compound. mdpi.com The acidic conditions and elevated temperatures often employed in esterification reactions can promote racemization. nih.govwikipedia.org

The primary strategy to avoid racemization during Fischer-Speier esterification is the careful selection of the reaction solvent and temperature. nih.govnih.gov As mentioned, high-boiling solvents like toluene are known to cause racemization, whereas solvents with lower boiling azeotropes with water, such as cyclohexane or Me-THF, are preferred. nih.govnih.gov The use of milder acid catalysts can also contribute to minimizing racemization.

In peptide synthesis, where this compound is often used, racemization can also occur during the coupling of amino acids. The addition of coupling reagents like HOBt (Hydroxybenzotriazole) or its derivatives is a common practice to suppress racemization. peptide.com

Furthermore, the protection of the α-amino group is crucial. The formation of an oxazolone (B7731731) intermediate, which can readily racemize, is a common mechanism for racemization during peptide coupling. The choice of the N-protecting group can influence the rate of oxazolone formation and thus the extent of racemization.

Derivatization Strategies for this compound

The chemical versatility of this compound allows for a variety of derivatization strategies, enabling its incorporation into more complex molecules and the modulation of its chemical and biological properties. These strategies primarily focus on the modification of the amino group and the indole moiety.

N-Protection Strategies and Their Impact on Reactivity (e.g., N-Cbz-D-Tryptophan Benzyl Ester)

Protection of the α-amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. peptide.com Two of the most common N-protecting groups for amino acids are the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups. researchgate.netchemimpex.com

The synthesis of N-Cbz-D-Tryptophan benzyl ester involves the reaction of this compound with benzyl chloroformate, typically in the presence of a base. chemicalbook.com The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. d-nb.info

The choice of the N-protecting group has a significant impact on the reactivity of the amino acid derivative. For instance, the Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). In contrast, the Cbz group is stable to acidic conditions but sensitive to hydrogenolysis. This orthogonality allows for the selective deprotection of different functional groups within the same molecule.

The presence of an N-protecting group also influences the susceptibility of the chiral center to racemization during peptide coupling reactions. The electron-withdrawing nature of the protecting group affects the ease of formation of the aforementioned oxazolone intermediate.

Table 2: Common N-Protecting Groups for this compound

| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) |

Functionalization of the Indole Moiety via C-H Activation

The indole ring of tryptophan is a rich platform for chemical modification, and its functionalization can lead to derivatives with novel properties. rsc.org Direct C-H activation has emerged as a powerful tool for the selective introduction of functional groups onto the indole nucleus, avoiding the need for pre-functionalized starting materials. chim.itchemrxiv.org

The indole ring has several C-H bonds that can be targeted for functionalization. chim.it Palladium-catalyzed reactions are commonly employed for the C-H activation of tryptophan derivatives. chemrxiv.orgacs.org The regioselectivity of the functionalization (i.e., at which position of the indole ring the new bond is formed) can be controlled by the choice of catalyst, directing group, and reaction conditions.

For instance, the C2-position of the indole ring can be selectively arylated using aryldiazonium salts under photoredox and metal-free conditions. acs.org This method is applicable to tryptophan derivatives and even to tryptophan residues within peptides. acs.org

The C4-position of the indole ring, which is generally less reactive, can also be functionalized. A palladium-catalyzed method for the direct olefination at the C4 position of tryptophan derivatives has been developed. acs.org This reaction utilizes a directing group to achieve high regioselectivity.

Furthermore, iridium-catalyzed C-H bis-functionalization at the C2 and C4 positions of the indole ring has been reported, facilitated by a sacrificial directing group. acs.org These advanced methodologies open up new avenues for creating complex and diverse libraries of this compound derivatives with tailored functionalities.

Table 3: Regioselective C-H Functionalization of the Indole Moiety in Tryptophan Derivatives

| Position | Reaction Type | Catalyst/Reagents | Reference |

| C2 | Arylation | Photoredox, Aryldiazonium salts | acs.org |

| C2/C4 | Bis-functionalization | Iridium catalyst, Sacrificial directing group | acs.org |

| C4 | Olefination | Palladium catalyst, Directing group | acs.org |

Modifications and Substitutions on the Benzyl Ester Group

The benzyl ester group of this compound serves as a crucial protecting group for the carboxylic acid functionality, particularly in the context of peptide synthesis. peptide.comuwec.edu Modifications to the benzyl moiety can be strategically employed to modulate the stability of the ester and tailor its cleavage conditions to suit specific synthetic routes. The electronic properties of substituents on the phenyl ring directly influence the lability of the benzyl ester. thieme-connect.de

Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl ester alters its stability towards acidic or hydrogenolytic cleavage. This allows for a finer control over the deprotection step, enabling selective removal of the benzyl ester in the presence of other protecting groups. thieme-connect.de

Electron-Donating Substituents:

The introduction of an electron-donating group, such as a methoxy (B1213986) group at the para-position (forming a p-methoxybenzyl (PMB) ester), significantly increases the acid lability of the ester. thieme-connect.de The methoxy group stabilizes the benzylic carbocation formed during acid-catalyzed cleavage, thus facilitating the removal of the protecting group under milder acidic conditions than those required for the unsubstituted benzyl ester. This increased sensitivity to acid allows for selective deprotection in complex molecules where other acid-labile groups, which require stronger acids for their removal, are present. nih.gov

Furthermore, the p-methoxybenzyl group offers an alternative, orthogonal cleavage pathway. The electron-rich nature of the anisole (B1667542) ring makes it susceptible to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to remove the PMB group under neutral conditions, leaving other protecting groups that are sensitive to acid or base intact. nih.gov

Electron-Withdrawing Substituents:

Conversely, the introduction of electron-withdrawing groups, such as nitro or chloro groups, enhances the stability of the benzyl ester towards acidolysis. thieme-connect.de For instance, a p-nitrobenzyl ester is considerably more stable to acidic conditions than the corresponding benzyl ester. This increased stability is advantageous in synthetic strategies where the C-terminal ester must remain intact while other, more acid-labile, protecting groups are removed. The deprotection of these more stable substituted benzyl esters typically requires stronger acidic conditions or alternative methods, such as reduction of the nitro group followed by a subsequent cleavage reaction. nih.gov

The table below summarizes the effects of common substitutions on the benzyl ester group and the typical reagents used for their cleavage.

| Substituent on Benzyl Group | Modified Ester Name | Stability Towards Acid | Common Cleavage Reagents |

| None (H) | Benzyl ester | Moderate | H₂/Pd, Strong acids (e.g., HBr/AcOH) |

| p-Methoxy (CH₃O) | p-Methoxybenzyl (PMB) ester | Low | Mild acids (e.g., TFA), DDQ |

| p-Nitro (NO₂) | p-Nitrobenzyl (PNB) ester | High | Strong acids, Reduction followed by cleavage |

Applications in Organic Synthesis and Medicinal Chemistry

D-Tryptophan Benzyl (B1604629) Ester as a Chiral Building Block

The benzyl ester functionality serves as a temporary protecting group for the carboxylic acid, preventing its participation in unwanted side reactions while enabling other transformations on the molecule. This protection is crucial for the sequential and controlled construction of complex molecular architectures. libretexts.orgcommonorganicchemistry.com

D-Tryptophan benzyl ester is a valuable reagent in solution-phase peptide synthesis. sigmaaldrich.com The benzyl ester group effectively protects the C-terminus of the D-tryptophan residue, allowing for the formation of a peptide bond with the N-terminus of another amino acid without self-polymerization. This strategy is foundational in the Boc (tert-butyloxycarbonyl) protection scheme, where the benzyl ester provides stable protection under the acidic conditions used to remove the N-terminal Boc group. beilstein-journals.orgpeptide.com The benzyl group can be later removed under mild conditions through catalytic hydrogenolysis, yielding the free carboxylic acid of the peptide. libretexts.orgcommonorganicchemistry.com

A practical application of this is in the synthesis of specific dipeptides. For instance, this compound serves as a starting material in the synthesis of D-isoglutamine-D-tryptophan. google.com In this process, the carboxyl group of D-tryptophan is protected by the benzyl ester, enabling its condensation with a suitably protected D-glutamic acid derivative to form the desired dipeptide. google.com This controlled, stepwise approach is fundamental to building peptide analogues with specific sequences and stereochemistry, which are essential for studying structure-activity relationships and developing peptide-based therapeutics. chemimpex.com

The indole (B1671886) moiety of tryptophan is a common structural motif in a vast class of naturally occurring compounds known as indole alkaloids, many of which possess significant biological activities. Tryptophan esters, including the benzyl ester, serve as key chiral starting materials for the stereospecific synthesis of these complex molecules. encyclopedia.pubnih.govrsc.org

An illustrative example is the use of tryptophan benzyl ester in the synthesis of ajmaline, a class Ia antiarrhythmic agent. mdpi.com The synthesis utilizes the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline core of many indole alkaloids. In this case, the chirality of the tryptophan benzyl ester starting material directs the stereochemical outcome of the cyclization, leading to the formation of the desired stereoisomer of the alkaloid precursor. mdpi.com The ester group is crucial for this transformation, and its subsequent removal is a key step in the total synthesis. While many syntheses start from the more common L-tryptophan, the use of D-tryptophan derivatives allows access to the enantiomeric forms of these natural products, which is important for pharmacological evaluation.

Tetrahydro-β-carbolines (THβCs) are a significant class of heterocyclic compounds that form the core structure of many biologically active alkaloids and synthetic molecules. The Pictet-Spengler reaction is the most direct and widely used method for their synthesis, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. rsc.orgwikipedia.org

D-Tryptophan esters, including this compound, are frequently employed as the tryptamine component in this reaction. nih.gov The ester group at the C-3 position of the tryptophan molecule plays a crucial role in influencing the diastereoselectivity of the reaction, leading to the preferential formation of either cis or trans isomers of the resulting 1,3-disubstituted THβC. wikipedia.org The reaction of enantiopure tryptophan esters leads to a new chiral center at the C-1 position. wikipedia.org By carefully controlling the reaction conditions (e.g., temperature), it is possible to favor the kinetically controlled cis product or the thermodynamically more stable trans product. wikipedia.org This stereocontrol is vital for the synthesis of specific, biologically active THβC derivatives. mdpi.comrsc.org

Development of Bioactive Compounds and Potential Therapeutic Agents

The incorporation of the this compound scaffold into larger molecules has led to the discovery of potent and selective bioactive compounds with potential therapeutic applications.

Research has shown that N-acyl derivatives of tryptophan benzyl esters are potent and selective antagonists of the neurokinin-1 (NK1) receptor, which is the receptor for the neuropeptide Substance P. Antagonists of this receptor have potential applications in the treatment of pain, inflammation, and depression.

Structure-activity relationship studies have revealed that the benzyl ester group is a critical component for high binding affinity to the NK1 receptor. For example, the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan was identified as a potent and selective substance P receptor antagonist. While this specific example uses the L-enantiomer, the general principle highlights the importance of the tryptophan benzyl ester scaffold in this class of compounds. The D-enantiomer has also been explored in the development of related antagonists.

Betaxanthins are a class of yellow plant pigments. Novel betaxanthins derived from tryptophan have been synthesized and investigated for their potential anticancer properties. One such derivative, tryptophan benzyl ester-betaxanthin, has demonstrated significant antitumoral activity in preclinical studies.

In a study using the nematode Caenorhabditis elegans as a model organism for tumor growth, tryptophan benzyl ester-betaxanthin was shown to be highly effective. The results indicated a substantial reduction in tumor size, highlighting the potential of this compound as a lead for the development of new anticancer agents.

| Compound | Tumor Size Reduction (%) |

|---|---|

| Tryptophan methyl ester-betaxanthin | 43.0% |

| Tryptophan benzyl ester-betaxanthin | 42.6% |

Precursors in Serotonin (B10506) Synthesis and Related Neuropharmacological Research

This compound serves as a crucial starting material and research tool in studies related to the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and the development of neuropharmacological agents. chemimpex.com While the natural precursor for serotonin synthesis in the brain is L-Tryptophan, the D-isomer and its derivatives, such as the benzyl ester, are valuable in synthetic chemistry and research. nih.gov The initial and rate-limiting step in serotonin biosynthesis is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. nih.gov

In a laboratory setting, this compound is employed as a protected form of D-tryptophan. The benzyl ester group protects the carboxylic acid functional group, allowing for selective modifications at other parts of the molecule, such as the amino group or the indole ring. This protected building block can be incorporated into the synthesis of complex molecules and peptide sequences. chemimpex.com Its enhanced solubility and bioavailability characteristics compared to the parent amino acid can be advantageous in certain experimental and formulation contexts. chemimpex.com

Researchers utilize this compound and its derivatives to create probes and potential modulators of the serotonergic system. By serving as a precursor in the synthesis of various pharmaceutical compounds, it aids in the investigation of agents targeting neurological and mood disorders like depression and anxiety. chemimpex.com

Exploration of Anti-inflammatory and Anticancer Properties of Derivatives

The chemical scaffold of tryptophan has been identified as a promising foundation for developing new therapeutic agents, with research extending to the anti-inflammatory and anticancer potential of its derivatives. smolecule.com Studies have indicated that derivatives of D-Tryptophan may play a role in modulating inflammatory pathways. smolecule.com The broader field of tryptophan metabolism is closely linked to immune responses, where alterations in tryptophan availability can impact inflammation. nih.gov

Research into specific N-acyl tryptophan derivatives has yielded compounds with notable anti-inflammatory activity. For instance, in a study focused on P2Y14 receptor antagonists for treating acute lung injury, various N-acyl tryptophan esters were synthesized and evaluated. The nature of the ester group was found to significantly impact the antagonistic activity. While some ester modifications led to a decrease or complete loss of activity, others demonstrated potent effects, highlighting the importance of this chemical handle in drug design. nih.gov

In the realm of oncology, some studies suggest that tryptophan derivatives can inhibit the proliferation of cancer cells by interacting with specific cellular pathways. smolecule.com The structural motif of this compound is explored as a chiral building block for synthesizing more complex molecules that are then tested for their anticancer effects. smolecule.com

Table 1: In vitro P2Y14R Antagonistic Activity of select N-Acyl Tryptophan Ester Derivatives

| Compound ID | R2 (Ester Group) | IC50 (nM) |

|---|---|---|

| 7 (Hit) | H | 14.3 |

| II-1 | Methyl | >10000 |

| II-2 | Ethyl | >10000 |

| II-3 | Isopropyl | 1.2 |

| II-4 | Benzyl | 30.2 |

| II-5 | Cyclohexyl | >10000 |

Source: Adapted from research on N-Acyl Tryptophan Derivatives as P2Y14R Antagonists. nih.gov

Design of Novel Therapeutic Agents Targeting Neurological Disorders

This compound is a key intermediate in the development of new therapeutic agents aimed at treating neurological disorders. chemimpex.com Its structure is utilized by medicinal chemists as a scaffold to build molecules that can interact with specific targets in the central nervous system. The compound's ability to efficiently cross biological membranes makes it a promising candidate for further exploration in drug development, particularly within neuropharmacology. chemimpex.com It is frequently employed in the synthesis of pharmaceuticals intended to address conditions such as depression and anxiety, which are often linked to the serotonergic system. chemimpex.com

A significant area of research involves the use of tryptophan benzyl ester derivatives as receptor antagonists. For example, a series of N-acyl-L-tryptophan benzyl esters were developed and characterized as potent substance P antagonists that interact with the human neurokinin-1 (NK-1) receptor. nih.gov The NK-1 receptor is implicated in pain transmission, inflammation, and mood. The detailed characterization of these compounds, such as N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138), demonstrated high affinity for the human NK-1 receptor. nih.gov This line of research suggests that the tryptophan benzyl ester framework is a viable starting point for designing antagonists for specific neurological receptors.

Table 2: Binding Affinity of a Tryptophan Benzyl Ester Derivative for Neurokinin Receptors

| Compound | Receptor | Species | IC50 (nM) |

|---|---|---|---|

| L-732,138 | NK-1 | Human | 2.3 |

| L-732,138 | NK-1 | Rat | ~460 |

| L-732,138 | NK-2 | Human | >1000 |

| L-732,138 | NK-3 | Human | >1000 |

Source: Adapted from research on N-acyl-L-tryptophan benzyl ester neurokinin antagonists. nih.gov

Mechanistic Investigations and Biochemical Interactions

Enzyme Kinetics and Protein-Ligand Interaction Studies

The interaction of D-Tryptophan benzyl (B1604629) ester with enzymes and protein targets has been characterized through various biochemical assays. These studies elucidate the compound's substrate specificity, binding affinity, and the nature of its interaction with key biological molecules.

Tryptophan decarboxylase (TDC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of tryptophan to tryptamine (B22526), a precursor for many important bioactive compounds, including neurotransmitters and plant alkaloids. Investigations into the substrate specificity of TDC enzymes have shown a strict stereoselectivity for the L-isomer of tryptophan. For instance, studies on a TDC from the plant Camptotheca acuminata demonstrated that while L-tryptophan is readily decarboxylated, D-tryptophan is not a substrate for the enzyme. frontiersin.org This high degree of stereospecificity is a common characteristic of this enzyme class. frontiersin.orgwikipedia.org Consequently, there is no current scientific evidence to suggest that D-Tryptophan benzyl ester acts as a substrate for tryptophan decarboxylase in microbial systems like E. coli. The enzyme's active site is precisely configured to bind and process L-tryptophan, precluding the D-enantiomer from productive binding and catalysis.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. Human DAAO (hDAAO) exhibits a preference for neutral, hydrophobic D-amino acids, and D-tryptophan has been identified as one of its substrates. nih.gov The enzyme plays a significant role in metabolizing D-amino acids, which are found in various tissues and are involved in neurotransmission.

Biochemical characterization of hDAAO has provided kinetic parameters for its interaction with D-tryptophan. The enzyme displays significant activity towards this substrate, underscoring its role in pathways involving D-amino acid metabolism. nih.gov Given that D-Tryptophan is a substrate, it is plausible that its derivative, this compound, could also interact with DAAO, either as a substrate or as an inhibitor, although specific studies on the ester form are lacking.

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) |

|---|---|---|---|

| D-Tryptophan | 1.6 ± 0.2 | 12.0 ± 0.5 | 7500 |

| D-Tyrosine | 0.8 ± 0.1 | 15.7 ± 0.6 | 19625 |

| D-Phenylalanine | 1.5 ± 0.2 | 13.1 ± 0.7 | 8733 |

| D-Serine | 10.0 ± 1.0 | 3.5 ± 0.2 | 350 |

Beyond DAAO, research on the L-isomer of tryptophan benzyl ester has shown it to be an inhibitor of the angiotensin-converting enzyme (ACE), suggesting that this class of compounds may interact with a broader range of biological targets. biosynth.com

While specific binding affinity and kinetic data derived from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not widely available, research on structurally similar tryptophan benzyl ester derivatives provides significant insights. These studies demonstrate that the tryptophan benzyl ester scaffold can participate in high-affinity interactions with protein targets.

A notable example is the N-acyl-L-tryptophan benzyl ester derivative, L-732,138, which acts as a potent antagonist for the human neurokinin-1 (NK-1) receptor. Binding assays have shown that this compound inhibits the binding of the natural ligand, substance P, with high affinity. nih.gov Although this derivative possesses an L-configuration and additional chemical modifications, its potent activity highlights the capacity of the core benzyl ester structure to contribute to strong protein-ligand interactions.

| Compound | Target Receptor | Assay | Binding Affinity (IC50) |

|---|---|---|---|

| N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) | Human NK-1 | 125I-Substance P Binding Inhibition | 2.3 ± 0.7 nM |

| Rat NK-1 | 125I-Substance P Binding Inhibition | ~460 nM (200-fold lower affinity) | |

| Human NK-2 / NK-3 | 125I-Ligand Binding Inhibition | >2300 nM (>1000-fold lower affinity) |

Detailed studies on L-tryptophan benzyl ester antagonists have successfully characterized their binding site on the human neurokinin-1 (NK-1) receptor, a G protein-coupled receptor involved in pain transmission and inflammation. Kinetic and thermodynamic analyses have established that these compounds act as competitive antagonists of substance P. nih.gov

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the NK-1 receptor that are critical for binding. Specifically, two histidine residues, His197 in the fifth transmembrane domain and His265 in the sixth transmembrane domain, have been shown to play a crucial role. nih.gov The replacement of His265 with alanine (B10760859) resulted in a 230-fold reduction in binding affinity for the antagonist L-732,138, while the substitution of His197 with alanine led to a 10-fold reduction. These findings suggest that the tryptophan-based antagonists share an overlapping binding site with other classes of non-peptide NK-1 antagonists, providing a detailed molecular blueprint of the protein-ligand interaction. nih.gov

Impact on Gene Expression and Cellular Regulatory Pathways

The influence of this compound on gene expression and cellular regulation is an area of ongoing investigation. Direct evidence is limited, but plausible mechanisms can be inferred from its known biochemical interactions.

The metabolism of D-tryptophan by D-Amino Acid Oxidase (DAAO) provides a potential indirect pathway through which this compound could influence cellular regulatory mechanisms. The enzymatic reaction catalyzed by DAAO generates hydrogen peroxide (H₂O₂), a well-known reactive oxygen species (ROS). nih.gov At physiological concentrations, H₂O₂ acts as a second messenger, capable of modulating the activity of various signaling pathways and transcription factors. For example, ROS can influence the NF-κB and AP-1 signaling cascades, which in turn regulate the expression of a wide array of genes involved in inflammation, immunity, and cell survival.

Furthermore, the metabolism of tryptophan itself is tightly linked to cellular regulation. In bacteria, the tryptophan (trp) operon is a classic example of gene control, where high levels of tryptophan lead to the repression of genes responsible for its own synthesis. youtube.com By potentially altering intracellular pools of tryptophan or its metabolites, or by generating signaling molecules like H₂O₂, compounds like this compound could theoretically perturb these homeostatic mechanisms, thereby influencing gene expression patterns. However, direct experimental evidence linking this compound to the modulation of specific gene control pathways remains to be established.

Down-regulation of Key Genes within the mTOR Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that acts as a central regulator of cellular processes such as growth, proliferation, and metabolism by sensing nutrient availability, including amino acids. nih.govmdpi.com Research has established that the mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. Tryptophan sufficiency is a key signal that stimulates mTOR activity, promoting protein synthesis and cell growth. Conversely, tryptophan deprivation, often mediated by the enzyme indoleamine 2,3-dioxygenase (IDO), leads to the inhibition of mTOR signaling. nih.gov

In this context, this compound is investigated as a tool to probe the mechanisms of mTOR regulation. As a derivative of D-tryptophan, its influence on the mTOR pathway is a subject of research interest. Studies explore whether the delivery of this esterified form of tryptophan can modulate the activity of key proteins within the pathway. The central hypothesis is that by influencing intracellular tryptophan concentrations, this compound could potentially counteract the down-regulation of mTOR caused by tryptophan depletion, thereby affecting downstream processes like protein translation and autophagy. nih.gov The key regulatory proteins in this pathway serve as focal points for such mechanistic studies. nih.gov

Table 1: Key Regulatory Proteins in the mTOR Signaling Pathway

| Protein | Complex | Function |

|---|---|---|

| mTOR | mTORC1, mTORC2 | Serine/threonine kinase that acts as the central regulator. |

| Raptor | mTORC1 | Regulatory-associated protein of mTOR; facilitates substrate binding. |

| Rictor | mTORC2 | Rapamycin-insensitive companion of mTOR; essential for mTORC2 assembly. |

| GβL | mTORC1, mTORC2 | G protein beta subunit-like; stabilizes the kinase domain. |

| AKT | Upstream/Downstream | A primary upstream activator of mTORC1 and a downstream target of mTORC2. nih.gov |

Investigations into Caspase Activation Pathways

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of these enzymes occurs through distinct but interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govnih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8. nih.gov The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria, which then activates initiator caspase-9 via the apoptosome complex. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.gov

While direct studies on this compound's role in caspase activation are specific to targeted research questions, its place as a tryptophan derivative situates it within the broader investigation of how tryptophan metabolism affects cell fate. Metabolites of the kynurenine (B1673888) pathway, the main route of tryptophan degradation, are known to have pro-apoptotic or anti-apoptotic effects. Therefore, biochemical investigations into the cellular effects of this compound would logically include its potential to modulate these fundamental apoptotic pathways. Such studies would assess the compound's ability to influence the activation of key caspases (e.g., caspase-8, caspase-9, and caspase-3) to determine if it has a role in promoting or inhibiting apoptosis.

Table 2: Overview of Caspase Activation Pathways

| Pathway | Initiating Signal | Key Proteins/Complexes | Initiator Caspase | Effector Caspases |

|---|---|---|---|---|

| Extrinsic | Ligand binding to death receptors (e.g., FasL/FasR) | FADD, DISC | Caspase-8, Caspase-10 | Caspase-3, -6, -7 |

| Intrinsic | Intracellular stress, DNA damage | Bcl-2 family proteins, Cytochrome c, Apaf-1, Apoptosome | Caspase-9 | Caspase-3, -6, -7 |

Role in Tryptophan Metabolic Pathways and Biochemical Cycles

Contribution to Serotonin (B10506) Biosynthesis and Mood Regulation Research

Tryptophan is an essential amino acid and the sole metabolic precursor for the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). nih.govresearchgate.net The synthesis of serotonin from tryptophan is a two-step process that occurs primarily in serotonergic neurons in the brain and enterochromaffin cells in the gut. nih.gov The availability of tryptophan in the brain is the rate-limiting factor for serotonin synthesis. researchgate.net Due to its critical role in regulating mood, cognition, and sleep, the serotonin pathway is a major focus of neurological research. nih.govfrontiersin.org

This compound serves as a valuable compound in studies related to mood regulation and neurological health. chemimpex.com As a protected and more lipophilic derivative of tryptophan, it is utilized in research to study the effects of tryptophan administration on serotonin levels and related behaviors. chemimpex.com Its structure may enhance its ability to cross biological membranes, making it a useful tool for investigating the intricate relationship between tryptophan availability, serotonin synthesis, and their collective impact on central nervous system functions. chemimpex.comchemimpex.com

Table 3: Biochemical Steps of Serotonin Biosynthesis from Tryptophan

| Step | Substrate | Enzyme | Product | Cofactors |

|---|---|---|---|---|

| 1 (Rate-Limiting) | L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan (B29612) (5-HTP) | O₂, Fe²⁺, Tetrahydrobiopterin (BH₄) |

Interplay with Kynurenine Pathway and Gluconeogenesis in Mammalian Systems

While a portion of dietary tryptophan is used for serotonin and protein synthesis, the vast majority (over 95%) is metabolized through the kynurenine pathway. nih.govnih.gov This pathway is the principal route of tryptophan catabolism and is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govyoutube.com The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, before ultimately leading to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com

The interplay between the kynurenine pathway and central energy metabolism, including gluconeogenesis, is an area of active research. Certain intermediates of tryptophan catabolism can be converted into metabolites that enter the Krebs cycle and can subsequently be used as substrates for gluconeogenesis. For instance, the breakdown of kynurenine can eventually yield glutaryl-CoA, which can be further metabolized to acetyl-CoA and ultimately contribute to glucose production under specific metabolic conditions. The study of compounds like this compound helps researchers understand how the flux of tryptophan through these competing pathways can be modulated and what the downstream consequences are for both neuromodulation and systemic energy balance. nih.gov

Table 4: Key Metabolites and Enzymes of the Kynurenine Pathway

| Metabolite | Precursor | Key Enzyme | Significance |

|---|---|---|---|

| N-formyl-L-kynurenine | Tryptophan | TDO or IDO | First intermediate of the pathway. |

| L-Kynurenine | N-formyl-L-kynurenine | Formamidase | Central branch-point metabolite. mdpi.com |

| Kynurenic Acid (KYNA) | L-Kynurenine | Kynurenine Aminotransferases (KATs) | Neuroprotective; NMDA receptor antagonist. mdpi.com |

| 3-Hydroxykynurenine | L-Kynurenine | Kynurenine 3-monooxygenase (KMO) | Precursor to neurotoxic compounds. |

| Quinolinic Acid (QUIN) | 3-Hydroxyanthranilic acid | 3-Hydroxyanthranilate 3,4-dioxygenase | Neurotoxic; NMDA receptor agonist. mdpi.com |

Influence on Cellular and Metabolic Functions in Biochemical Research

In biochemical research, this compound is employed as a specialized tool to investigate a range of cellular and metabolic functions. chemimpex.com Its structure, combining the D-enantiomer of tryptophan with a benzyl ester protecting group, allows for specific applications where the properties of the native amino acid are modified for experimental advantage. The benzyl ester group increases the hydrophobicity of the molecule, which can facilitate its transport across cell membranes and its solubility in non-aqueous environments used in certain assays. chemimpex.com

Researchers utilize this compound to study fundamental biochemical processes, including protein synthesis, enzyme kinetics, and protein-ligand interactions. chemimpex.comsmolecule.com By incorporating this modified amino acid into peptides, scientists can probe the structural and functional importance of tryptophan residues, whose unique indole (B1671886) side chain plays a critical role in protein folding, stability, and intermolecular interactions through hydrophobic and hydrogen-bonding forces. chemimpex.comnih.gov

Table 5: Applications of this compound in Biochemical Research

| Research Area | Application | Rationale |

|---|---|---|

| Protein Synthesis | Used as a building block in peptide synthesis. chemimpex.com | The protected ester allows for controlled incorporation into peptide chains. |

| Enzyme Activity Studies | Serves as a substrate or inhibitor to characterize enzyme mechanisms. chemimpex.comsmolecule.com | The modified structure helps in probing the active site of tryptophan-metabolizing enzymes. |

| Metabolic Pathway Analysis | Used to trace the metabolic fate of tryptophan derivatives in cells. chemimpex.com | Helps elucidate how modifications to the tryptophan structure affect its entry into and flux through pathways like the kynurenine or serotonin routes. |

| Protein-Ligand Interactions | Employed as a model compound to study binding affinities. smolecule.com | The indole ring is crucial for many biological interactions; the ester form allows for specific experimental designs. |

Reaction Mechanism Elucidation and Stereochemical Control

The synthesis of this compound is a prime example of the need for precise stereochemical control in organic chemistry. The functionality of the molecule in biological systems is critically dependent on its chirality. The synthesis is commonly achieved through Fischer–Speier esterification. This method involves reacting D-Tryptophan with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium toward the ester product. A key advantage of this method is that it generally proceeds with retention of configuration at the chiral center, minimizing racemization and ensuring the high enantiomeric purity of the final D-ester product. smolecule.com

Verifying the stereochemical integrity of this compound is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard analytical technique for this purpose. This method can effectively separate the D- and L-enantiomers, allowing for the precise determination of the enantiomeric excess of the synthesized product. cuni.cz Such rigorous control and verification are paramount for its application in biochemical and pharmaceutical research, where enantiomeric purity is non-negotiable.

Table 6: Aspects of Stereochemical Control for this compound

| Aspect | Method/Technique | Purpose |

|---|---|---|

| Synthesis | Fischer–Speier Esterification | To form the benzyl ester from the carboxylic acid of D-Tryptophan while preserving the stereochemistry at the α-carbon. smolecule.com |

| Reaction Conditions | Acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water. | To catalyze the reaction and shift the equilibrium towards the product side, increasing yield. smolecule.com |

| Purification | Recrystallization or Column Chromatography | To remove unreacted starting materials, byproducts, and any minor impurities. |

| Analysis/Verification | Chiral HPLC | To separate and quantify the D- and L-enantiomers, confirming the high enantiomeric purity of the this compound. cuni.cz |

| Characterization | Optical Rotation Measurement | To measure the specific rotation of the compound, which is a characteristic physical property of a chiral molecule and confirms its enantiomeric form. |

Mechanistic Studies on Cis-to-Trans Epimerization in Pictet-Spengler Reactions

The Pictet-Spengler reaction, a cornerstone in the synthesis of β-carbolines and related alkaloids, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. When tryptophan esters are used as the amine component, two diastereomers, cis and trans, can be formed, referring to the relative stereochemistry at the C-1 and C-3 positions of the resulting tetrahydro-β-carboline ring.

Nb-benzyl tryptophan alkyl esters are known to participate in the Pictet-Spengler reaction to yield both cis and trans 1,2,3,4-tetrahydro-β-carbolines. chinesechemsoc.org Typically, the reaction favors the formation of the trans isomer, which is the thermodynamically more stable product. chinesechemsoc.orgchinesechemsoc.org The initial, kinetically controlled product is often the cis isomer, which can then undergo epimerization at the C-1 position under acidic conditions to yield the more stable trans diastereomer. chinesechemsoc.orgsigmaaldrich.com

Kinetic studies have been instrumental in elucidating the mechanism of this cis-to-trans epimerization. Research has shown that the epimerization is sensitive to electronic effects at the C-1 position. chinesechemsoc.orgchinesechemsoc.org A Hammett study involving a series of 1-phenyl-substituted-1,2,3,4-tetrahydro-β-carbolines supported the presence of a positively charged intermediate. chinesechemsoc.orgchinesechemsoc.org

Several mechanisms for the epimerization have been proposed and investigated:

Retro-Pictet-Spengler Pathway: This mechanism involves the reversible opening of the tetrahydro-β-carboline ring to form an iminium ion intermediate. chinesechemsoc.org However, experiments conducted in the presence of a large excess of water did not yield the expected hydrolysis products, such as Nb-benzyl tryptophan ethyl ester, which would be anticipated if an iminium ion was formed in a retro-Pictet-Spengler process. This evidence suggests that the retro-Pictet-Spengler pathway is not the operative mechanism for the cis-to-trans epimerization of 1,2,3-trisubstituted-1,2,3,4-tetrahydro-β-carbolines. chinesechemsoc.org

Olefinic Mechanism: This pathway was ruled out by experiments carried out in deuterated trifluoroacetic acid (TFA-d). chinesechemsoc.orgchinesechemsoc.org

Carbocation-Mediated Pathway: Analysis of the rate of epimerization demonstrated first-order kinetics with respect to trifluoroacetic acid (TFA) following the initial protonation of the substrate. chinesechemsoc.orgchinesechemsoc.org This observation is consistent with the formation of a doubly protonated intermediate as the rate-determining step in a carbocation-mediated cis-to-trans epimerization process. chinesechemsoc.orgchinesechemsoc.org

The stereochemical outcome of the Pictet-Spengler reaction can also be influenced by the solvent. Studies on the reaction of D-tryptophan methyl ester hydrochloride with piperonal (B3395001) have shown that the stereoselectivity is dependent on the solubility of the resulting diastereomeric products. smolecule.com In solvents like nitromethane (B149229) or acetonitrile, where the desired cis isomer has low solubility, it precipitates out of the solution, driving the equilibrium towards its formation and resulting in high stereoselectivity (cis/trans = 99:1). smolecule.com

Understanding Stereospecific Functionalization in C-H Glycosylation

C-H glycosylation is a powerful method for forming C-glycosides, which are important structural motifs in many natural products and pharmaceuticals. This reaction involves the direct coupling of a sugar moiety to a carbon-hydrogen bond. The indole ring of tryptophan is a substrate for such functionalization.

Recent advancements have detailed the palladium-catalyzed auxiliary-directed remote C-H glycosylation of tryptophan to create C2-α-mannosyl-tryptophan. chinesechemsoc.org This method allows for the highly efficient and stereoselective installation of a mannosyl group at the C2 position of the indole ring. Mechanistic studies, including density functional theory (DFT) calculations, support a concerted oxidative addition mechanism for the stereospecific functionalization of a Pd(II) palladacycle intermediate with an α-mannosyl chloride donor. chinesechemsoc.org

However, a thorough review of the scientific literature reveals no specific studies detailing the direct involvement of This compound in stereospecific functionalization in C-H glycosylation reactions. While tryptophan derivatives are substrates for C-H functionalization, including glycosylation, current research has not explicitly reported the use of the D-benzyl ester form in this context. The existing studies on C-H glycosylation of tryptophan have utilized other protecting groups on the amine and carboxylic acid functionalities to facilitate the reaction. chinesechemsoc.orgresearchgate.net Therefore, the specific role and stereochemical influence of the this compound in this class of reactions remain an area for future investigation.

Advanced Analytical Techniques in Research of D Tryptophan Benzyl Ester

Spectroscopic Analysis for Elucidating Molecular Interactions and Conformations (beyond basic identification)

Advanced spectroscopic techniques are crucial for understanding the three-dimensional structure and non-covalent interactions of D-Tryptophan benzyl (B1604629) ester in various environments. Techniques such as Circular Dichroism (CD) and fluorescence spectroscopy are particularly valuable.

Circular dichroism provides information about the chiral structure of molecules. In the context of D-Tryptophan benzyl ester, CD spectroscopy can be used to study its conformation in solution and how it changes upon interaction with other molecules, such as proteins or cyclodextrins. For instance, the interaction of tryptophan derivatives with cyclodextrins, which can act as host molecules, has been studied using spectroscopic methods to understand the inclusion complex formation. These studies reveal details about the orientation of the tryptophan moiety within the cyclodextrin (B1172386) cavity and the forces driving the interaction.

Fluorescence spectroscopy is another powerful tool, as the indole (B1671886) group of tryptophan is intrinsically fluorescent. The fluorescence properties of this compound are sensitive to its local environment. Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can indicate interactions with other molecules. This has been used to probe the binding of tryptophan derivatives to proteins and other biological targets, providing insights into binding affinities and the nature of the binding site.

Table 1: Spectroscopic Methods for In-depth Analysis of this compound

| Technique | Application for this compound | Insights Gained |

|---|---|---|

| Circular Dichroism (CD) | Studying conformational changes upon binding to macromolecules. | Information on the secondary structure of interacting proteins and the chiral environment of the ester. |

| Fluorescence Spectroscopy | Monitoring interactions with biological targets. | Binding affinities, characterization of the binding site environment (e.g., polarity). |

| FT-IR Spectroscopy | Investigating the involvement of functional groups in complex formation. lew.ro | Identification of hydrogen bonding and other intermolecular interactions. lew.ro |

Chromatographic Methods for Assessing Enantiomeric and Diastereomeric Purity (e.g., Chiral HPLC)

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Therefore, methods to accurately determine enantiomeric and diastereomeric purity are essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.

Chiral HPLC allows for the separation of enantiomers, enabling the quantification of the desired D-isomer and the detection of any contaminating L-isomer. The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective in resolving the enantiomers of amino acid esters. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The mobile phase composition also plays a significant role in the separation efficiency. By optimizing the solvent system, analysts can improve the resolution and selectivity of the enantiomeric separation.

Table 2: Chiral HPLC in the Analysis of Tryptophan Derivatives

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Application to this compound |

|---|---|---|

| Polysaccharide-based (e.g., Amylose, Cellulose) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | High-resolution separation of D- and L-tryptophan esters for accurate purity assessment. |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation. lew.ro | Effective for separating underivatized amino acids and their derivatives. lew.ro |

Microarray Analysis for Gene Expression Profiling in Biological Assays

While this compound is a synthetic compound, its structural similarity to the essential amino acid L-tryptophan suggests it may have biological effects. Microarray analysis is a powerful high-throughput technique that can be used to investigate how this compound affects gene expression in cells or tissues. This technology allows for the simultaneous measurement of the expression levels of thousands of genes.

By treating a biological system with this compound and comparing the resulting gene expression profile to an untreated control, researchers can identify genes and cellular pathways that are modulated by the compound. For example, studies on tryptophan metabolism have utilized DNA microarrays to analyze global changes in mRNA abundance in Escherichia coli in response to varying tryptophan levels. nih.govnih.gov This approach revealed which genes and operons were affected by tryptophan availability. nih.govnih.gov

Although specific microarray studies on this compound are not widely published, it is known that the compound can interact with enzymes and influence biochemical pathways. smolecule.com Such interactions could lead to downstream changes in gene expression. Therefore, microarray analysis represents a valuable tool for elucidating the potential biological functions and mechanisms of action of this compound, moving beyond simple phenotypic assays.

Table 3: Potential Application of Microarray Analysis in this compound Research

| Experimental Approach | Objective | Potential Findings |

|---|---|---|

| Treating cell cultures with this compound | To identify genes whose expression is altered by the compound. | Identification of signaling pathways and cellular processes affected by this compound. |

| Comparing gene expression profiles with known bioactive compounds | To infer potential mechanisms of action. | Hypotheses about the compound's biological targets and pharmacological properties. |

Structural Determination via NMR Spectroscopy for Detailed Insights into Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound and its derivatives. Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR for basic structure confirmation, advanced NMR techniques provide in-depth information about stereochemistry, conformation, and intermolecular interactions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity of atoms within a molecule, which is particularly useful for characterizing new derivatives of this compound. Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule in solution. rsc.org

For instance, NMR has been used to study the conformational preferences of the tryptophan side chain. rsc.org Similar approaches can be applied to this compound to understand how the benzyl ester group influences its conformation and interactions. Furthermore, when studying the binding of this compound to a target protein, NMR can identify the specific amino acid residues at the binding interface and provide structural details of the complex.

Table 4: Advanced NMR Techniques for the Study of this compound Derivatives

| NMR Technique | Information Obtained | Relevance to this compound Derivatives |

|---|---|---|

| COSY (¹H-¹H Correlation Spectroscopy) | Shows which protons are coupled to each other. | Confirms the spin systems within the molecule, aiding in the structural assignment of new derivatives. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons. | Provides unambiguous assignment of proton and carbon signals. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. rsc.org | Elucidates the preferred conformation of the molecule in solution and can map binding interfaces with macromolecules. rsc.org |

Future Directions and Emerging Research Avenues

The scientific inquiry into D-Tryptophan benzyl (B1604629) ester continues to evolve, moving beyond its established role as a synthetic intermediate. Emerging research is poised to unlock new potentials in sustainable chemistry, therapeutics, and biotechnology. This article explores the future directions and burgeoning research avenues centered on this chiral compound, focusing on green synthesis, novel biological activities, mechanistic understanding, computational design, and innovative technological applications.

常见问题

Q. How should conflicting results in ligand-AuNC stability studies be reported?

Q. What are the best practices for depositing spectral data (e.g., fluorescence, NMR) for D-Trp-OBzl derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。